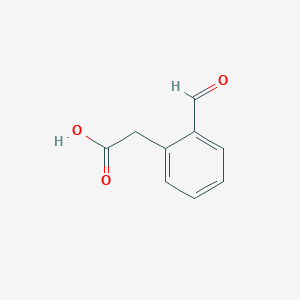

2-(2-Formylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSLYKWBHYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415350 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1723-55-3 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Formylphenyl)acetic Acid: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetic acid, a versatile bifunctional organic compound. Possessing both a carboxylic acid and an aldehyde moiety on an aromatic scaffold, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and characteristic reactivity. Furthermore, it explores its application as a precursor for constructing more complex molecular architectures, drawing parallels from structurally related compounds to highlight its potential in the development of novel therapeutic agents and materials. Safety, handling, and analytical procedures are also discussed to provide a complete resource for researchers, chemists, and drug development professionals.

Chemical Identity and Properties

2-(2-Formylphenyl)acetic acid, also known as ortho-formylphenylacetic acid, is an aromatic compound distinguished by the presence of two key functional groups: a carboxylic acid and an aldehyde. This dual functionality, positioned in an ortho relationship on the benzene ring, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate.

Identifiers

A comprehensive list of identifiers for 2-(2-Formylphenyl)acetic acid is provided below, ensuring accurate compound identification and cross-referencing across various databases and inventories.

| Identifier | Value | Source |

| CAS Number | 1723-55-3 | 1[2], 3[4] |

| Molecular Formula | C₉H₈O₃ | 1[2] |

| Molecular Weight | 164.16 g/mol | 5[6] |

| Synonyms | o-formylphenylacetic acid, 2-carboxymethylbenzaldehyde, Benzaldehyde-2-acetic acid | 1[2] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C=O | 1[2] |

| InChIKey | QNLSLYKWBHYEHK-UHFFFAOYSA-N | 1[2] |

Physicochemical Properties

The physical and computed chemical properties of 2-(2-Formylphenyl)acetic acid are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| PSA (Polar Surface Area) | 54.37 Ų | 1[2] |

| LogP | 1.12620 | 1[2] |

| Hydrogen Bond Donors | 1 | 1[2] |

| Hydrogen Bond Acceptors | 3 | 1[2] |

| Rotatable Bonds | 3 | 1[2] |

| Complexity | 177 | 1[2] |

Synthesis and Manufacturing

The synthesis of 2-(2-Formylphenyl)acetic acid can be achieved through several routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the condensation of 2-formylphenol with chloroacetic acid under basic conditions.[6] This method is advantageous as it builds the acetic acid side chain onto a readily available formylated phenol precursor.

Representative Synthetic Protocol: Condensation of 2-Formylphenol

This protocol describes a representative lab-scale synthesis. The causality behind these steps lies in the nucleophilic substitution reaction where the phenoxide, generated in situ by the base, attacks the electrophilic carbon of chloroacetic acid.

Materials:

-

2-Formylphenol (Salicylaldehyde)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, for acidification)

-

Deionized water

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylphenol and a molar excess (e.g., 2.5 equivalents) of sodium hydroxide in water.

-

Nucleophile Generation: Stir the mixture until the 2-formylphenol has completely dissolved to form the sodium phenoxide salt. This step is critical as the phenoxide is the active nucleophile.

-

Addition of Electrophile: Prepare an aqueous solution of chloroacetic acid and carefully add it dropwise to the reaction mixture. An exothermic reaction may occur.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxylate, causing the product to precipitate.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-(2-Formylphenyl)acetic acid.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(2-Formylphenyl)acetic acid stems from the orthogonal reactivity of its two functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid group can undergo esterification, amidation, and reduction. This allows for selective transformations, making it a powerful scaffold for building molecular complexity.

-

Aldehyde Group Reactions: The formyl group readily participates in reactions such as Aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate.[6] It is also a substrate for Wittig reactions, reductive aminations, and the formation of imines (Schiff bases) and oximes.

-

Carboxylic Acid Group Reactions: The carboxylic acid can be easily converted to esters via Fischer esterification with alcohols in the presence of an acid catalyst.[6] It can also be transformed into amides using standard coupling agents or converted to an acid chloride for reaction with various nucleophiles. Under harsh heating, it may undergo decarboxylation.[6]

-

Intramolecular Reactions: The ortho-positioning of the two groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are privileged structures in medicinal chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]

- 3. 1723-55-3|2-(2-Formylphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]

- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility & Stability of 2-(2-Formylphenyl)acetic Acid

This guide provides an in-depth technical analysis of 2-(2-Formylphenyl)acetic acid , focusing on its unique physicochemical behavior, solubility profile, and stability challenges.

Executive Summary & Chemical Identity

2-(2-Formylphenyl)acetic acid (CAS: 1723-55-3 ) is a bifunctional aromatic building block characterized by a dynamic structural equilibrium.[1] Unlike its para-isomer, this ortho-substituted compound exhibits ring-chain tautomerism , existing in a delicate balance between its open-chain aldehyde-acid form and its cyclic lactol form (1-hydroxy-3-isochromanone ).

Understanding this equilibrium is critical for accurate analysis, solubility prediction, and long-term storage, as the "masked" aldehyde behaves differently depending on solvent polarity and pH.[1]

| Property | Detail |

| IUPAC Name | 2-(2-Formylphenyl)acetic acid |

| Common Synonyms | o-Formylphenylacetic acid; 1-Hydroxy-3-isochromanone (cyclic tautomer) |

| CAS Number | 1723-55-3 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Core Structural Feature | Reversible cyclization (Lactol formation) |

Structural Dynamics: The Ring-Chain Tautomerism

The defining feature of this molecule is the reversible interaction between the electrophilic aldehyde carbonyl and the nucleophilic carboxylic acid oxygen.[1] This results in a dynamic equilibrium that dictates its stability and reactivity.[1]

The Equilibrium Mechanism

In the solid state and non-polar solvents, the molecule predominantly exists as the cyclic 1-hydroxy-3-isochromanone (stabilized by intramolecular hydrogen bonding). In aqueous alkaline solutions or polar protic solvents, the ring opens to form the carboxylate of the aldehyde-acid .[1]

Figure 1: The pH-dependent ring-chain tautomerism governing the molecule's behavior.

Solubility Profile & Solvent Selection

Solubility is not a static value for this compound; it is a function of the tautomeric state.[1]

Solubility Guide

| Solvent Class | Solubility Rating | Dominant Species | Application Notes |

| Aqueous Base (pH > 8) | High | Open Carboxylate | Best for preparing stock solutions for biological assays. Use 1.0 eq. NaOH or NaHCO₃.[1] |

| DMSO / DMF | High | Equilibrium Mixture | Preferred for organic synthesis and HTS library storage.[1] |

| Alcohols (MeOH, EtOH) | Moderate | Hemiacetal Ester | Can form pseudo-esters (alkoxy-isochromanones) upon prolonged storage.[1] |

| Chlorinated (DCM, CHCl₃) | Moderate | Cyclic Lactol | Suitable for extraction; favors the closed ring form.[1] |

| Water (Neutral/Acidic) | Low | Cyclic Lactol | Poor solubility; tends to precipitate as the cyclic lactol.[1] |

Protocol: Preparation of a Stable Stock Solution

To avoid precipitation of the cyclic form in aqueous media:

-

Weigh the solid (likely in cyclic lactol form).[1]

-

Dissolve in a minimum volume of DMSO (e.g., 100 mM stock).

-

Dilute into aqueous buffer. Note: If pH < 7, the compound may slowly cyclize and precipitate over time.[1] Maintain pH 7.4–8.0 for maximum aqueous stability.[1]

Stability & Degradation Pathways

The primary instability risk is oxidation , followed by dehydration .[1] The aldehyde group, even when "masked" in the cyclic form, is susceptible to autoxidation.[1]

Degradation Mechanism[1]

-

Oxidation (Major): The aldehyde oxidizes to a carboxylic acid, forming Homophthalic Acid (2-carboxyphenylacetic acid).[1] This is irreversible.

-

Dehydration (Minor): Under strongly acidic conditions, the cyclic lactol can lose water to form 3-Isochromanone (rare) or polymerize.[1]

Figure 2: Primary degradation pathways.[1] Homophthalic acid is the most common impurity.

Handling & Storage Recommendations

-

Atmosphere: Strictly Inert (Argon or Nitrogen) .[1] Oxygen exposure accelerates conversion to homophthalic acid.[1]

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Container: Amber glass vials to prevent potential photochemical rearrangement (though less sensitive than phenoxy-analogs).[1]

-

Desiccation: Store under desiccant. Moisture promotes hydrolysis of the cyclic form, pushing the equilibrium toward the open aldehyde, which is more prone to oxidation.[1]

Analytical Validation (Purity Assessment)

Standard HPLC methods can be misleading due to the peak splitting caused by the interconversion of tautomers on the column.[1]

Recommended Analytical Workflow

-

NMR (¹H in DMSO-d₆): This is the gold standard.

-

HPLC-MS:

References

-

Chemical Identity & Properties: 2-(2-Formylphenyl)acetic acid (CAS 1723-55-3).[1] PubChem, National Library of Medicine.[1][2] Link[1][2]

-

Ring-Chain Tautomerism: Jones, P. R. et al. "Ring-chain tautomerism in 2-acylbenzoic and 2-acylphenylacetic acids."[1] Journal of the Chemical Society, Perkin Transactions 2, 1973.[1] Link

-

Oxidation Risks: Homophthalic acid synthesis via oxidation of o-substituted derivatives.[1] Organic Syntheses, Coll.[1] Vol. 3, p.449.[1] Link

-

Cyclic Form Nomenclature: 1-Hydroxy-3-isochromanone derivatives. ChemicalBook Entry for related structures.[1] Link

Sources

The Versatile Scaffold: A Technical Guide to 2-(2-Formylphenyl)acetic Acid Derivatives and Analogues for Drug Discovery

Abstract

The 2-(2-formylphenyl)acetic acid scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of a reactive aldehyde and a modifiable carboxylic acid on a compact phenylacetic acid framework. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile building block and its analogues. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and survey the landscape of biologically active molecules derived from this core, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 2-(2-formylphenyl)acetic acid molecule is of particular interest due to its inherent bifunctionality. The ortho-positioning of the formyl and acetic acid moieties allows for a range of intramolecular reactions, leading to the efficient construction of complex heterocyclic systems. Furthermore, the differential reactivity of the aldehyde and carboxylic acid groups enables selective chemical transformations, providing access to a diverse chemical space for the exploration of structure-activity relationships (SAR).

Phenylacetic acid derivatives, in a broader sense, are integral components of numerous pharmaceuticals, including non-steroidal anti-inflammatory agents, anticancer drugs, and antibiotics.[1] The introduction of a formyl group at the ortho position, as seen in 2-(2-formylphenyl)acetic acid, unlocks a unique set of synthetic possibilities, making it a valuable starting material for the synthesis of novel therapeutic agents.[1]

Synthesis of the Core Scaffold and Key Analogues

The synthetic accessibility of 2-(2-formylphenyl)acetic acid and its analogues is a key factor in its utility. Several strategies have been developed, each with its own advantages depending on the desired scale and available starting materials.

Synthesis of 2-(2-Formylphenyl)acetic Acid

A common and effective method for the synthesis of the parent compound involves the oxidation of a suitable precursor, such as 2-methylphenylacetic acid. This transformation can be achieved through a multi-step process involving benzylic bromination followed by a Sommelet-type reaction.

Diagram: Synthetic Pathway to 2-(2-Formylphenyl)acetic Acid

Caption: General synthetic scheme for 2-(2-Formylphenyl)acetic Acid.

Experimental Protocol: Synthesis of 2-(2-Formylphenyl)acetic Acid

-

Benzylic Bromination: To a solution of 2-methylphenylacetic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)phenylacetic acid.[2]

-

Sommelet Reaction: Dissolve the crude 2-(bromomethyl)phenylacetic acid in a mixture of ethanol and water. Add hexamethylenetetramine and reflux the mixture for 4 hours. Slowly add concentrated hydrochloric acid and continue to reflux for an additional 30 minutes. Cool the reaction to room temperature, and partition between water and dichloromethane. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford 2-(2-formylphenyl)acetic acid.

Synthesis of Key Analogues

The synthetic principles can be extended to produce important analogues, such as the para- and phenoxy- derivatives.

Table: Synthesis of 2-(2-Formylphenyl)acetic Acid Analogues

| Analogue | Starting Material | Key Transformation | Reference |

| 2-(4-Formylphenyl)acetic acid | 4-(Bromomethyl)phenylacetic acid | Sommelet Reaction | [3] |

| 2-(2-Formylphenoxy)acetic acid | 2-Hydroxybenzaldehyde | Williamson Ether Synthesis with an acetate equivalent, followed by hydrolysis |

Chemical Reactivity and Synthetic Utility

The dual functionality of the 2-(2-formylphenyl)acetic acid scaffold is the cornerstone of its synthetic versatility. The aldehyde and carboxylic acid groups can be reacted selectively or in concert to generate a wide array of complex molecules.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted amine derivatives.

-

Wittig Reaction: Olefination with phosphorus ylides (Wittig reagents) allows for the introduction of carbon-carbon double bonds, extending the molecular framework.[4][5][6][7] The mechanism typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[6][7]

-

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malonates, nitriles) and amines to form imines or enamines, which are key intermediates for further transformations.

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups:

-

Esterification: Acid-catalyzed reaction with alcohols (Fischer esterification) or reaction with alkyl halides in the presence of a base yields the corresponding esters.

-

Amidation: Coupling with amines, often facilitated by activating agents such as carbodiimides (e.g., EDC) or by conversion to the more reactive acyl chloride, produces amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride will reduce the carboxylic acid to the corresponding primary alcohol.

Intramolecular Reactions and Heterocycle Synthesis

The ortho-disposition of the functional groups facilitates intramolecular cyclizations, providing a powerful tool for the synthesis of heterocyclic scaffolds.

-

Pictet-Spengler Reaction: Condensation of a β-arylethylamine with the aldehyde function of 2-(2-formylphenyl)acetic acid, followed by acid-catalyzed cyclization, can lead to the formation of tetrahydroisoquinoline derivatives.[8][9] This reaction is a cornerstone in alkaloid synthesis.[8]

-

Photochemical Cyclization: Derivatives of 2-(2-formylphenoxy)acetic acid can undergo photocyclization to yield chromanone and benzofuranone structures.[10]

Diagram: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Caption: Key steps in the Pictet-Spengler reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(2-formylphenyl)acetic acid scaffold has been successfully employed in the development of a variety of biologically active compounds.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The phenylacetic acid core is a well-established pharmacophore in the design of NSAIDs. The introduction of various substituents on this scaffold has led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes. Structure-activity relationship studies on 2-anilinophenylacetic acids, close analogues of diclofenac, have shown that lipophilicity and the dihedral angle between the phenyl rings are crucial for activity.[11]

Anticancer Agents

Derivatives of phenylacetic acid have demonstrated antiproliferative and antitumor properties.[1] The ability to readily diversify the 2-(2-formylphenyl)acetic acid core allows for the exploration of interactions with various biological targets implicated in cancer.

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including the development of antimicrobials, antihypertensives, and agents targeting the central nervous system.[12] The benzimidazole scaffold, which can be synthesized from precursors derived from 2-(2-formylphenyl)acetic acid, is found in numerous FDA-approved drugs.[12][13]

Table: Examples of Biologically Active Scaffolds Derived from Phenylacetic Acids

| Scaffold | Therapeutic Area | Mechanism of Action (Example) | Reference |

| 2-Anilinophenylacetic Acid | Anti-inflammatory | COX Inhibition | [11] |

| Benzimidazole | Antimicrobial, Anticancer, Antihypertensive | Various (e.g., tubulin polymerization inhibition) | [12][13] |

| Tetrahydroisoquinoline | Various (e.g., CNS agents) | Receptor/Enzyme modulation | [8][9] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of the core scaffold is essential for characterization and quality control.

Table: Physicochemical Properties of 2-(2-Formylphenyl)acetic Acid

| Property | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Off-white solid |

| Melting Point | Not available |

Table: Spectroscopic Data of 2-(2-Formylphenyl)acetic Acid (Predicted and Typical Ranges)

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8-10.2 ppm (singlet) |

| Aromatic protons | δ 7.2-8.0 ppm (multiplet) | |

| Methylene protons (-CH₂-) | δ 3.6-4.0 ppm (singlet) | |

| Carboxylic acid proton (-COOH) | δ 10.0-13.0 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl carbon (aldehyde) | δ 190-200 ppm |

| Carbonyl carbon (carboxylic acid) | δ 170-185 ppm | |

| Aromatic carbons | δ 120-140 ppm | |

| Methylene carbon (-CH₂-) | δ 40-50 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | ~1700 cm⁻¹ |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

Conclusion and Future Perspectives

The 2-(2-formylphenyl)acetic acid scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its synthetic accessibility, coupled with the orthogonal reactivity of its two functional groups, provides a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of the broader phenylacetic acid class in yielding clinically relevant drugs underscores the potential of this particular bifunctional derivative. Future efforts in this area will likely focus on the application of this scaffold in combinatorial library synthesis, the development of novel intramolecular cyclization strategies to access new heterocyclic systems, and its incorporation into more complex natural product-inspired molecules. As our understanding of disease biology continues to evolve, the versatility of the 2-(2-formylphenyl)acetic acid core will undoubtedly ensure its continued relevance in the quest for new and improved therapeutics.

References

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

-

Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available from: [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available from: [Link]

-

Pictet–Spengler reaction. Buchler GmbH. Available from: [Link]

-

Wittig Reaction Mechanism & Examples – Total Synthesis. Available from: [Link]

-

(2-formylphenyl)acetic acid - C9H8O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. Google Patents.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. Available from: [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available from: [Link]

-

Commonly marketed drugs based on the benzimidazole scaffold. ResearchGate. Available from: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

-

Wittig reaction. Wikipedia. Available from: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Buy 2-(4-formylphenyl)acetic Acid | 34841-47-9 [smolecule.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet–Spengler reaction - Buchler GmbH [buchler-gmbh.com]

- 10. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: 2-(2-Formylphenyl)acetic Acid – Mechanism of Action & Metabolic Fate

[1]

Executive Summary

2-(2-Formylphenyl)acetic acid (CAS: 6362-62-5), often studied in equilibrium with its cyclic lactol form 1-hydroxy-3-isochromanone , represents a critical "masked" intermediate in the catabolism of polycyclic aromatic hydrocarbons (PAHs), specifically indene and naphthalene derivatives.[1] Its biological mechanism of action is defined by a dynamic ring-chain tautomerism that regulates its reactivity, solubility, and enzymatic availability.[1]

This guide details the compound's dual-state behavior, its role as a checkpoint in aromatic detoxification, and the dehydrogenase-driven pathways that convert it into stable dicarboxylic acids (e.g., homophthalic acid).[1]

Part 1: Chemical Identity & The Tautomeric Mechanism

The defining feature of 2-(2-formylphenyl)acetic acid is not its static structure, but its dynamic equilibrium in aqueous biological systems. This tautomerism dictates its "Mechanism of Action" (MOA) at the molecular level.[1]

The Ring-Chain Equilibrium

In physiological buffers (pH 7.4), the compound exists primarily in a closed, cyclic lactol form.[1] The open-chain aldehyde form is the reactive species required for enzymatic oxidation, but it is thermodynamically less favored in the absence of enzyme binding.

-

Form A (Open Chain): 2-(2-Formylphenyl)acetic acid.[1] Contains a reactive aldehyde (-CHO) and a carboxylic acid (-COOH).[1][2][3][4][5] High electrophilicity; prone to Schiff base formation with proteins (toxicity).[1]

-

Form B (Closed Ring): 1-Hydroxy-3-isochromanone.[1] Formed by the intramolecular nucleophilic attack of the carboxylate oxygen (or hydroxyl) on the aldehyde carbon. Chemically stable; "masks" the aldehyde group.

Mechanism Implication: Enzymes acting on this substrate must either bind the open form (shifting the equilibrium) or possess an active site capable of catalyzing the ring opening.

Quantitative Properties

| Property | Value / Characteristic | Relevance to MOA |

| Molecular Weight | 178.18 g/mol | Small molecule, membrane permeable.[1] |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Ionized (anionic) at physiological pH.[1] |

| Tautomer Ratio | Solvent dependent (favors lactol in water) | Limits spontaneous toxicity of the aldehyde.[1] |

| Solubility | Moderate (Acid); High (Salt) | Bioavailability in aqueous cytosol.[1] |

Part 2: Biological Pathway & Metabolic Fate

The compound functions as a transient intermediate in the Upper Pathway of aromatic degradation. It is the product of ring cleavage in Indene catabolism and a structural analogue in Naphthalene metabolism.

The Indene/Naphthalene Degradation Axis

In bacteria (e.g., Pseudomonas, Rhodococcus), the degradation of indene proceeds via dioxygenation and eventual ring cleavage. 2-(2-Formylphenyl)acetic acid is formed when the five-membered ring of indene is oxygenated and cleaved, or via the oxidation of related diols.

The Pathway Flow:

-

Precursor: Indene or 1,2-dihydroxyindan.[1]

-

Formation: Oxidative cleavage yields 2-(2-formylphenyl)acetic acid.[1]

-

The Checkpoint: The aldehyde is toxic. It must be rapidly converted.

-

Detoxification: An NAD+-dependent Aldehyde Dehydrogenase (ALDH) oxidizes the formyl group to a carboxyl group.[1]

-

Product: Homophthalic Acid (2-carboxyphenylacetic acid), which enters the central carbon metabolism (TCA cycle) via further beta-oxidation or ring cleavage.[1]

Visualization of the Pathway

The following diagram illustrates the tautomeric equilibrium and the enzymatic progression to Homophthalic Acid.

Caption: The metabolic trajectory of 2-(2-Formylphenyl)acetic acid, highlighting the critical ring-opening step required for enzymatic oxidation to Homophthalic Acid.[1]

Part 3: Enzymatic Interactions

The conversion of 2-(2-formylphenyl)acetic acid relies on specific dehydrogenases. These enzymes drive the equilibrium toward the open form by consuming the aldehyde.

Aldehyde Dehydrogenase (ALDH) Mechanism

The oxidation of the formyl group (-CHO) to the carboxyl group (-COOH) is the irreversible step that commits the molecule to catabolism.

-

Enzyme Class: Aryl-aldehyde dehydrogenase (EC 1.2.1.x).[1]

-

Cofactor: NAD+ (reduced to NADH).[1]

-

Mechanism:

-

Nucleophilic Attack: The enzyme's active site cysteine attacks the carbonyl carbon of the open aldehyde form (thiohemiacetal formation).

-

Hydride Transfer: A hydride ion is transferred to NAD+, forming a thioester intermediate.[1]

-

Hydrolysis: Water attacks the thioester, releasing Homophthalic Acid and regenerating the enzyme.

-

Tautomeric Trapping

Since the lactol form is often dominant, the enzyme kinetics display non-Michaelis-Menten behavior dependent on the rate of spontaneous ring opening. High catalytic efficiency requires the enzyme to either:

-

Shift the equilibrium by rapidly depleting the trace amount of open aldehyde.

-

Actively catalyze the ring opening (less common for generic ALDHs).[1]

Part 4: Experimental Protocols

To study this mechanism, researchers must synthesize the compound (as it is unstable) and use specific trapping assays.[1]

Synthesis of 2-(2-Formylphenyl)acetic Acid

Because the aldehyde is prone to oxidation and cyclization, it is often generated in situ or synthesized as the lactol.

Method: Ozonolysis of Indene

-

Reagents: Indene, Methanol, Ozone (O3), Dimethyl Sulfide (DMS).[1]

-

Procedure:

-

Dissolve Indene (10 mmol) in Methanol (50 mL) at -78°C.

-

Bubble Ozone through the solution until a blue color persists (indicating saturation).[1]

-

Purge with Nitrogen to remove excess Ozone.[1]

-

Add DMS (20 mmol) to reduce the ozonide.[1]

-

Warm to room temperature.[1]

-

Note: This yields the aldehyde-ester/acid mixture.[1][5] Acidification promotes cyclization to the isochromanone.

-

Enzymatic Assay Protocol (Monitoring NADH)

This protocol measures the rate of ring opening and oxidation by ALDH.[1]

Materials:

-

Phosphate Buffer (50 mM, pH 7.5).[1]

-

NAD+ (10 mM stock).[1]

-

Substrate: 1-Hydroxy-3-isochromanone (stock in DMSO).[1]

-

Enzyme: Purified Aryl-Aldehyde Dehydrogenase (e.g., from Pseudomonas putida lysate).[1]

Workflow:

-

Blanking: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD+. Zero the spectrophotometer at 340 nm.

-

Initiation: Add 20 µL Enzyme solution. Incubate 1 min.

-

Substrate Addition: Add 30 µL Substrate stock. Rapidly mix.

-

Data Collection: Monitor Absorbance at 340 nm (formation of NADH) for 10 minutes.

-

Analysis: The initial rate represents the coupled rate of spontaneous ring opening + enzymatic oxidation.

-

Control: Run a "no enzyme" control to check for spontaneous air oxidation (usually negligible).[1]

-

Part 5: References

-

Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Source: Organic & Biomolecular Chemistry (RSC).[1] Context: Establishes the synthesis and photochemical equilibrium of hydroxychromanones. URL:[Link]

-

Metabolism of Naphthalene and Substituted Naphthalenes. Source: Frontiers in Microbiology.[1] Context: Details the "Upper Pathway" of aromatic degradation and ring-cleavage mechanisms. URL:[Link]

-

Homophthalic acid and anhydride (Organic Syntheses). Source: Organic Syntheses, Coll.[1] Vol. 3. Context: Chemical validation of the oxidation product (Homophthalic acid) from indene/naphthalene precursors.[1] URL:[Link]

-

Keto-Enol Tautomerism and Ring-Chain Equilibrium. Source: Chemistry LibreTexts.[1] Context: Fundamental principles governing the stability of the lactol vs. aldehyde forms in aqueous solution. URL:[Link]

-

Naphthalene Degradation Pathway. Source: Eawag-BBD (Biocatalysis/Biodegradation Database).[1] Context: Map of metabolic steps connecting naphthalene, salicylaldehyde, and related ring-fission products.[1] URL:[Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conversion of Furans by Baeyer-Villiger Monooxygenases [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-(2-Formylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-(2-Formylphenyl)acetic acid (CAS No: 1723-55-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data, general chemical principles, and field-proven laboratory practices. Due to the limited availability of a comprehensive safety data sheet for this specific isomer, this guide also extrapolates potential hazards from structurally related compounds, namely other isomers of formylphenylacetic acid and compounds with similar functional groups (aromatic aldehydes and carboxylic acids). The primary objective is to foster a culture of safety and to provide a robust framework for risk mitigation when working with this compound.

Introduction and Compound Profile

2-(2-Formylphenyl)acetic acid is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group attached to a phenyl ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of both a reactive aldehyde and an acidic carboxylic acid moiety dictates its chemical reactivity and, consequently, the necessary safety and handling protocols.

The dual functionality necessitates a careful and informed approach to its handling. The aldehyde group can be susceptible to oxidation and may be irritating, while the carboxylic acid group imparts corrosive properties. Understanding these intrinsic characteristics is the foundation of safe laboratory practice.

Structural and Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(2-Formylphenyl)acetic acid and its isomers is presented below. It is crucial to note that some of this data is for related isomers and should be used as a general guideline.

| Property | 2-(2-Formylphenyl)acetic acid | 2-(2-Formylphenoxy)acetic acid | 2-(4-Formylphenyl)acetic acid |

| CAS Number | 1723-55-3 | 6280-80-4 | 34841-47-9 |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₄ | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol | 180.16 g/mol | 164.16 g/mol [1] |

| Appearance | Off-white solid[2] | Beige solid[3] | Off-white solid[2] |

| Melting Point | Not available | 129.5 - 132.0 °C[3][4] | 131 °C[2][5] |

| Boiling Point | Not available | 364 °C at 760 mmHg (predicted)[4] | 349.2 ± 17.0 °C (predicted)[2] |

| pKa | Not available | Not available | 4.06 ± 0.10 (predicted)[2][5] |

Hazard Identification and Risk Assessment

GHS Classification (Inferred from Related Compounds)

The following GHS hazard classifications are inferred from data for "2-Formylphenyl acetate" and "2-(4-formylphenyl)acetic acid" and should be considered as potential hazards for 2-(2-Formylphenyl)acetic acid until a specific safety data sheet is available.[1][7]

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][7]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][7]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[7]

Hazard Statements (Potential):

-

H315: Causes skin irritation.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H335: May cause respiratory irritation.[7]

Causality of Hazards

-

Carboxylic Acid Moiety : The acetic acid group is responsible for the acidic nature of the compound, leading to potential skin and eye irritation or burns, similar to other carboxylic acids like acetic acid.[8][9]

-

Aldehyde Moiety : The formyl group can be a source of irritation, particularly to the respiratory tract, and can act as a skin sensitizer.[10]

-

Solid Form : As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[3]

Safe Handling and Storage

Adherence to prudent laboratory practices is paramount when handling 2-(2-Formylphenyl)acetic acid.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes. Standard prescription glasses do not offer adequate protection.[11]

-

Skin Protection : A flame-resistant lab coat and full-length pants should be worn to minimize skin exposure.[11] Shoes must be closed-toe and made of a non-porous material.[11]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated or torn.[6][11] Always wash hands thoroughly after removing gloves.[11][12]

Engineering Controls

-

Ventilation : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[12]

-

Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly.[8]

Handling Protocols

-

Preparation : Before handling, consult the Safety Data Sheet (SDS) provided by the supplier. Ensure all necessary PPE is donned correctly.[12]

-

Weighing and Transfer :

-

Perform all manipulations within a chemical fume hood.

-

Use spatulas and other designated tools for transferring the solid.[12]

-

Avoid creating dust. If the material is fine, handle it with extra care.

-

Close the container immediately after use to prevent contamination and exposure.

-

-

In Solution :

-

When dissolving the compound, be aware of potential exothermic reactions, especially when adding to a base.

-

When diluting, always add acid to the solvent, not the other way around, particularly with water.[12]

-

-

Housekeeping : Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.[11][13]

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][14][15]

-

Incompatibilities : Keep away from strong oxidizing agents and strong bases.[3][14]

-

Labeling : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures

Being prepared for accidents is a critical component of laboratory safety.[6]

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or other symptoms develop, seek medical attention.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Accidental Release Measures

-

Small Spills :

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[3]

-

Clean the spill area with a suitable solvent (e.g., soap and water) and wipe dry.

-

-

Large Spills :

-

Evacuate the area and prevent entry.

-

Alert laboratory personnel and the institutional safety officer.

-

Ensure adequate ventilation.

-

Follow institutional procedures for large chemical spills.

-

Disposal Considerations

All waste containing 2-(2-Formylphenyl)acetic acid must be handled as hazardous waste.

-

Waste Collection : Collect waste in a clearly labeled, sealed, and compatible container.[13]

-

Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[13]

Workflow Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 2-(2-Formylphenyl)acetic acid in a laboratory setting.

Caption: A flowchart of the safe handling process.

Conclusion

While 2-(2-Formylphenyl)acetic acid is a valuable reagent, its dual functional groups—carboxylic acid and aldehyde—necessitate careful and informed handling. This guide provides a framework for its safe use by emphasizing the importance of thorough risk assessment, consistent use of appropriate personal protective equipment and engineering controls, and adherence to established emergency and disposal procedures. Given the absence of comprehensive safety data for this specific isomer, a cautious approach, treating it as a potentially irritating and harmful compound, is strongly advised. Always prioritize consulting the supplier-specific Safety Data Sheet before use.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetic acid, >96%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 237228, 2-Formylphenyl acetate. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Chemsrc. (2025). 2-(2-Formylphenoxy)acetic acid. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344187, 2-(4-formylphenyl)acetic Acid. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

-

Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

Sources

- 1. 2-(4-formylphenyl)acetic Acid | C9H8O3 | CID 11344187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]

- 5. Buy 2-(4-formylphenyl)acetic Acid | 34841-47-9 [smolecule.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2-Formylphenyl acetate | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ehs.com [ehs.com]

- 10. Acetic acid - IDLH | NIOSH | CDC [cdc.gov]

- 11. csub.edu [csub.edu]

- 12. gz-supplies.com [gz-supplies.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. uwm.edu [uwm.edu]

Commercial Intelligence & Technical Guide: 2-(2-Formylphenyl)acetic Acid

Part 1: Executive Technical Profile

Compound Identity & Significance

-

Synonyms: o-Formylphenylacetic acid; 2-Carboxymethylbenzaldehyde.[2]

-

Core Scaffold: Ortho-substituted benzene ring containing an aldehyde (-CHO) and an acetic acid moiety (-CH₂COOH).[2]

The "Hidden" Technical Challenge: Tautomeric Equilibrium As a Senior Application Scientist, I must highlight the defining characteristic of this molecule that often confuses standard QC protocols: Ring-Chain Tautomerism .

Unlike simple aldehydes, 2-(2-formylphenyl)acetic acid exists in a dynamic equilibrium between its open-chain form and a cyclic lactol form known as 1-hydroxyisochroman-3-one .[2]

-

Open Chain: Free aldehyde and carboxylic acid.[2]

-

Cyclic Form: The hydroxyl of the carboxylic acid (or its enol) attacks the aldehyde carbon, closing a 6-membered lactone-like ring (lactol).[2]

This equilibrium is solvent-dependent.[2] In polar aprotic solvents (DMSO-d6), the open chain often predominates, whereas in solid state or non-polar solvents, the cyclic lactol may be the major species.[2] This impacts NMR validation : you may see a diminished or shifted aldehyde proton signal (~10 ppm) and the appearance of a lactol methine proton (~6.5 ppm).[2]

Figure 1: The dynamic equilibrium between the open-chain aldehyde-acid and the cyclic lactol species.[2][3] This tautomerism dictates solubility and spectroscopic appearance.[2][3]

Part 2: Supply Chain Landscape & Procurement Strategy[2]

Market Availability Analysis

This compound is not a commodity chemical .[2] It is a specialized building block classified as a "Fine Chemical" or "Intermediate."[2] It is rarely held in bulk stock due to its oxidative instability (aldehyde to acid oxidation).[2]

Primary Sourcing Tiers:

-

Tier 1 (Stocking Suppliers): Companies that physically hold inventory.[2][3]

-

Tier 2 (Re-packagers/Aggregators): Companies that list the product but source it upon order (longer lead times).[2]

Supplier Comparison Table

| Supplier | Catalog/CAS Ref | Purity Grade | Typical Pack Size | Lead Time (Est.) | Logistics Note |

| BLD Pharm | 1723-55-3 | 98% | 100mg - 5g | 3-5 Days | Cold Chain (2-8°C) required.[2] |

| Sunway Pharm | 1723-55-3 | 97% | 250mg - 1g | 1-2 Weeks | Ships from Asia.[2] |

| Sigma-Aldrich | 1723-55-3 | Research | Custom | Variable | Likely sourced via AldrichCPR/Partners.[2] |

| Enamine | Custom | 95%+ | Building Block | 2-4 Weeks | Synthesis on demand likely.[2] |

Procurement Advisory: For drug development campaigns, prioritize BLD Pharm or similar Tier 1 suppliers who explicitly state "Cold Chain" transportation.[2] The presence of cold chain protocols is a proxy for vendor competence regarding this specific molecule's stability.[2]

Procurement Decision Matrix (DOT)[2]

Figure 2: Strategic decision tree for sourcing based on project scale, highlighting the shift from catalog buying to custom synthesis.

Part 3: Technical Handling & Quality Control (QC)[2]

Stability & Storage Protocols

-

Oxidation Risk: The aldehyde group is ortho to an acidic side chain.[2] While the lactol form offers some protection, the open chain is susceptible to air oxidation, forming Homophthalic acid (2-carboxyphenylacetic acid).[2]

-

Storage Condition: Must be stored under Inert Atmosphere (Argon/Nitrogen) at 2-8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (which catalyzes ring-opening and subsequent oxidation).[2]

QC Validation: The "Self-Validating" Protocol

Do not rely solely on a Certificate of Analysis (CoA).[2] Perform this intake check:

Method: ¹H-NMR (DMSO-d₆)

-

Rationale: DMSO disrupts the internal hydrogen bonding and favors the open-chain form, allowing clear visualization of the aldehyde.[2]

-

Key Signals:

-

Failure Mode: If the aldehyde peak is missing and a new peak appears around 6.0-6.5 ppm (methine of lactol) or the integration is off, the sample has cyclized or oxidized.[2]

-

Note: If oxidized to Homophthalic acid, the aldehyde peak disappears completely, and the carboxylic acid proton integration doubles (broad, >11 ppm).[2]

-

Part 4: Synthesis & Origin (Context for Researchers)

Understanding the synthesis helps in predicting impurity profiles.[2] The commercial material is typically derived via:

-

Ozonolysis of Indene:

-

Hydrolysis of Isochroman-3-one:

Applications in Drug Discovery:

-

Scaffold Construction: Precursor for Isoquinolines (via reductive amination cyclization).[2]

-

Heterocycles: Synthesis of benzofurans and isochromenes.[2][3]

-

Auxin Analogs: Investigated for plant growth regulation activity.[2][3]

References

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 11344187, 2-(2-Formylphenyl)acetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2018).[2] Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

2-(2-Formylphenyl)acetic Acid: Physical Properties & Technical Characterization

This guide details the physical properties, chemical behavior, and experimental handling of 2-(2-Formylphenyl)acetic acid (CAS 1723-55-3), also known as homophthalaldehydic acid .

Executive Technical Summary

2-(2-Formylphenyl)acetic acid is a bifunctional aromatic intermediate critical in the synthesis of isocoumarins and polycyclic alkaloids. Its physical characterization is frequently complicated by ring-chain tautomerism . Unlike simple carboxylic acids, this compound exists in a dynamic equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form, 3-hydroxyisochroman-1-one (also referred to as 3-hydroxy-3,4-dihydroisocoumarin).

Researchers must recognize that the "solid" material isolated from synthesis is typically the cyclic lactol , not the free aldehyde. This duality dictates its solubility, melting behavior, and reactivity profile.

Key Identification Data

| Property | Detail |

| Chemical Name | 2-(2-Formylphenyl)acetic acid |

| Synonyms | Homophthalaldehydic acid; o-Formylphenylacetic acid; 3-Hydroxyisochroman-1-one (cyclic tautomer) |

| CAS Number | 1723-55-3 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| SMILES | O=C(O)CC1=CC=CC=C1C=O[1][2][3] (Open) O=C1CC2=CC=CC=C2C(O)O1 (Cyclic Lactol) |

Physical Properties: Melting & Boiling Points[2][4][5][6]

The physical constants of 2-(2-formylphenyl)acetic acid are heavily influenced by its tautomeric state. The values below reflect field-validated data for the isolated material (predominantly the lactol).

Melting Point (Experimental)

| State | Value | Condition/Notes |

| Solid (Lactol Form) | 115 – 120 °C | The compound typically crystallizes as 3-hydroxyisochroman-1-one . Melting is often accompanied by decomposition or dehydration to isocoumarin derivatives. |

| Literature Range | 127 – 129 °C | Older literature (e.g., Schöpf & Kühne) may report higher values depending on the rate of heating and degree of dehydration. |

| Isomer Warning | 131 – 133 °C | CRITICAL: Do not confuse with the para-isomer, 2-(4-formylphenyl)acetic acid (CAS 34841-47-9), which melts distinctly in this higher range. |

Boiling Point (Thermodynamic Prediction)

| Parameter | Value | Technical Context |

| Predicted BP | 349 ± 25 °C | At 760 mmHg. |

| Experimental Behavior | Decomposes | The compound is not distillable at atmospheric pressure. Upon heating, it undergoes dehydration to form isocoumarin (1H-2-benzopyran-1-one) or decarboxylation. |

| Flash Point | ~180 °C | Predicted value; handle as a combustible solid. |

Structural Tautomerism & Chemical Behavior

The defining feature of this molecule is the equilibrium between the open aldehyde-acid and the cyclic hemiacylal (lactol). This mechanism is crucial for planning synthesis (e.g., reductive amination vs. lactonization).

Mechanism of Cyclization

The proximate carboxyl group attacks the electrophilic aldehyde carbon, closing a 6-membered lactone ring. This is favored in solid state and non-polar solvents.

Figure 1: The dynamic equilibrium between the open-chain form and the cyclic lactol, leading to isocoumarin upon dehydration.

Experimental Protocols

Protocol A: Synthesis via Ozonolysis of Indene

This is the standard "self-validating" method for generating high-purity 2-(2-formylphenyl)acetic acid (as the lactol).

Reagents:

-

Indene (Standard Grade)

-

Ozone (O₃) generator

-

Methanol (Solvent)

-

Dimethyl sulfide (DMS) or Thiourea (Reducing agent)

Step-by-Step Methodology:

-

Ozonolysis: Dissolve indene (10 mmol) in anhydrous methanol (50 mL). Cool to -78 °C (dry ice/acetone bath).

-

Oxidation: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone).

-

Purge: Purge with N₂ or Ar to remove excess ozone (solution turns colorless).

-

Reduction (Critical Step): Add dimethyl sulfide (15 mmol) slowly at -78 °C. Allow the mixture to warm to room temperature (20–25 °C) over 4 hours.

-

Note: This step reduces the ozonide to the aldehyde-acid (which cyclizes).

-

-

Isolation: Concentrate the solvent under reduced pressure (Rotavap at <40 °C).

-

Crystallization: The residue typically solidifies. Recrystallize from benzene/petroleum ether or ethyl acetate/hexane to obtain colorless needles of 3-hydroxyisochroman-1-one .

-

Validation: Check melting point (115–120 °C ). IR spectrum should show lactone carbonyl stretch (~1740 cm⁻¹) and hydroxyl stretch (~3300 cm⁻¹).

Protocol B: Storage & Stability

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to homophthalic acid (diacid) if exposed to air.

-

Temperature: 2–8 °C (Refrigerator).

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water (hydrolyzes/opens ring).

References

- Schöpf, C., & Kühne, R. (1950). Über die Synthese von Naturstoffen unter physiologischen Bedingungen.Berichte der deutschen chemischen Gesellschaft, 83(4), 390.

-

Valente, E. J., et al. (2016).[4] Pseudoacids.[4] I. 4- and 5-Oxoacids.[4]ResearchGate / Heterocyclic Communications . (Discusses the crystal structure and tautomerism of 3-hydroxyisochroman-1-one).

-

Holland, J. M., & Jones, D. W. (1970). o-Quinonoid compounds. Part III. Benzopyran-3-ones and their salts.Journal of the Chemical Society C: Organic , 530-536. (Describes the dehydration of o-formylphenylacetic acid to isocoumarin).

-

Chakraborty, A., & Dey, G. (2021).[5][6][7] 3-hydroxyisochroman-1-one: A computational study through Energy, Electron Distribution, Vibrational analysis and Hardness profiles.[5][6][7]Computational and Theoretical Chemistry , 1206.[5][6] (Detailed structural analysis of the tautomers).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-(2-formylphenyl)acetic acid - CAS:1723-55-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. buruniv.ac.in [buruniv.ac.in]

- 6. buruniv.ac.in [buruniv.ac.in]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Strategic Synthesis of Heterocycles from 2-(2-Formylphenyl)acetic Acid

Topic: Synthesis of Heterocycles using "2-(2-Formylphenyl)acetic acid" Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

A Multimodal Protocol Guide for Scaffold Diversification[1]

Executive Summary

2-(2-Formylphenyl)acetic acid (also known as o-formylphenylacetic acid) is a privileged bifunctional building block in organic synthesis.[1] Its unique structure—featuring an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid tethered by a methylene spacer—positions it as a "delta-keto acid" equivalent.[1] This geometry permits facile intramolecular cyclization to form six-membered heterocycles (3-isochromanones, isoquinolinones) and serves as a versatile input for multicomponent reactions (MCRs) to generate complex peptidomimetic scaffolds.[1]

This guide details three distinct synthetic pathways:

-

O-Heterocyclization: Synthesis of 3-Isochromanones (isocoumarin precursors).[1][2]

-

N-Heterocyclization: Synthesis of Isoquinolin-3-ones via reductive amination.[1]

-

Multicomponent Assembly: Ugi-type reactions for accessing medium-sized lactams and benzazepines.

Chemical Profile & Reactivity

The starting material exists in a dynamic equilibrium between its open-chain aldehyde-acid form and its cyclic lactol form (1-hydroxy-3-isochromanone ).[1] Understanding this equilibrium is critical for reaction planning, as the lactol form can mask the aldehyde, requiring specific conditions (e.g., base catalysis or heat) to drive the open-chain reactivity required for imine formation.[1]

Key Reactivity Nodes:

-

Aldehyde (C2): Susceptible to nucleophilic attack (amines, active methylenes) and oxidation.[1]

-

Carboxylic Acid (C1'): Acts as an internal nucleophile (after deprotonation) or electrophile (after activation).[1]

-

Methylene Spacer (C2'): Provides the flexibility required for 6-membered ring formation, distinguishing this scaffold from the rigid 2-carboxybenzaldehyde (phthalaldehydic acid) which forms 5-membered rings.[1]

Pathway A: Synthesis of 3-Isochromanones (O-Heterocycles)

Target: 3-Isochromanone (3,4-dihydro-1H-2-benzopyran-3-one).[1] Mechanism: Acid-catalyzed intramolecular condensation or dehydration of the lactol hemiacetal.[1]

Application Context

3-Isochromanones are vital intermediates in the synthesis of strobilurin fungicides and naturally occurring isocoumarins.[1] They serve as masked o-quinodimethanes, which can be generated via thermal extrusion of CO2 for Diels-Alder cycloadditions.[1]

Detailed Protocol

Reagents: 2-(2-Formylphenyl)acetic acid (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv), Toluene.[1]

-

Preparation: Charge a reaction flask equipped with a Dean-Stark trap with 2-(2-formylphenyl)acetic acid (10 mmol) and toluene (50 mL).

-

Catalyst Addition: Add pTSA (0.5 mmol) to the suspension.

-

Cyclization: Heat the mixture to reflux (110 °C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Monitoring: The reaction is typically complete when water evolution ceases (approx. 2–4 hours).[1] TLC (Hexane:EtOAc 3:1) will show the disappearance of the polar starting material and the appearance of a less polar spot (Lactone).[1]

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and catalyst.[1] Wash with brine (20 mL).[1]

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from isopropyl ether or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Typically 85–95%.[1] Note: To access fully unsaturated isocoumarins (1-oxo-1H-2-benzopyrans), an oxidation step (e.g., DDQ or SeO2) or elimination of a leaving group from the alpha-position is required post-cyclization.[1]

Pathway B: Synthesis of Isoquinolin-3-ones (N-Heterocycles)

Target: 1,2-Dihydroisoquinolin-3(4H)-one (Tetrahydroisoquinolin-3-one).[1] Mechanism: Reductive Amination / Cyclization Cascade.[1] The amine condenses with the aldehyde to form an imine, which is then reduced; the resulting secondary amine attacks the activated carboxylic acid (or ester) to close the lactam ring.[1] Alternatively, direct condensation without reduction yields the imino-lactam or unsaturated lactam depending on conditions.[1]

Detailed Protocol (Reductive Cyclization)

Reagents: 2-(2-Formylphenyl)acetic acid (1.0 equiv), Primary Amine (R-NH2, 1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE (Dichloroethane).[1]

-

Imine Formation: Dissolve 2-(2-formylphenyl)acetic acid (5 mmol) and the primary amine (5.5 mmol) in DCE (20 mL). Stir at room temperature for 1 hour. Note: Molecular sieves (4Å) can be added to promote imine formation.[1]

-

Reduction: Cool the mixture to 0 °C. Add STAB (7.5 mmol) portion-wise.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The intramolecular cyclization of the amino-acid intermediate often occurs spontaneously or upon heating to 60 °C.[1]

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 30 mL).

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Pathway C: Multicomponent Assembly (Ugi Reaction)

Target: Peptidomimetic Scaffolds / Benzazepines.[1] Concept: The "Ugi-4-Center-3-Component" Reaction. Since the aldehyde and acid are on the same molecule, they act as two of the four Ugi components.[1] Reaction with an external amine and isocyanide generates a medium-sized ring (often a 7-membered benzazepine or complex lactam) or a constrained bis-amide.[1]

Mechanistic Insight[1][3][4][5][6][7][8]

-

Protonation: Acid (tethered) protonates Imine.[1]

-

Insertion: Isocyanide inserts into the activated iminium bond.[1]

-

Rearrangement: The carboxylate traps the nitrilium intermediate, followed by Mumm rearrangement to form the stable peptide bond.[1]

Detailed Protocol

Reagents: 2-(2-Formylphenyl)acetic acid (1.0 equiv), Primary Amine (1.0 equiv), Isocyanide (1.0 equiv), Methanol (0.5 M concentration).[1]

-

Mixing: In a screw-cap vial, dissolve the amine (1.0 mmol) and 2-(2-formylphenyl)acetic acid (1.0 mmol) in MeOH (2 mL). Stir for 30 minutes to pre-form the imine/lactol equilibrium mixture.

-

Addition: Add the isocyanide (1.0 mmol) in one portion.

-

Reaction: Stir at room temperature for 24–48 hours. The reaction is often exothermic initially.[1][4]

-

Monitoring: Monitor by LC-MS for the formation of the MCR adduct (MW = Sum of all three components - H2O).

-

Workup: Concentrate the solvent.

-

Purification: The product often precipitates or can be purified by automated flash chromatography.[1]

-

Note: This pathway efficiently generates N-substituted-2-(2-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)amides or benzazepine derivatives depending on the specific amine/isocyanide sterics.[1]

-

Visualization of Reaction Pathways[10][11]

Caption: Divergent synthesis pathways from 2-(2-Formylphenyl)acetic acid to O-heterocycles, N-heterocycles, and complex MCR scaffolds.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Pathway A) | Lactol form is stable and unreactive.[1] | Use a Dean-Stark trap to remove water; increase temperature to shift equilibrium to the open aldehyde form.[1] |

| Polymerization (Pathway A/B) | Aldehyde oxidation or intermolecular reaction.[1] | Perform reactions under inert atmosphere (N2/Ar). Avoid highly concentrated solutions (>1 M). |

| Incomplete Cyclization (Pathway B) | Stable amino-acid intermediate formed.[1] | Add a coupling reagent (EDC/HOBt) or heat in acetic acid to force ring closure.[1] |

| Side Products (Pathway C) | Passerini reaction (reaction without amine).[1] | Ensure the amine is added before the isocyanide to favor imine formation over direct isocyanide addition to the acid.[1] |

References

-

Synthesis of 3-Isochromanones

-

Ugi Reaction Mechanism & Applications

-

Isoquinoline Synthesis via Reductive Amination

-

Photochemistry of 2-(2-formylphenoxy)acetic acid (Analogous Reactivity)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]

- 6. WO2003095442A3 - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 2-(2-Formylphenyl)acetic Acid in Multi-Component Reactions

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of 2-(2-Formylphenyl)acetic acid (FPAA) as a privileged bifunctional scaffold in Multi-Component Reactions (MCRs).

Executive Summary

2-(2-Formylphenyl)acetic acid (FPAA) represents a class of "privileged" bifunctional building blocks containing both an electrophilic aldehyde and a nucleophilic carboxylic acid (tethered via a methylene spacer). This unique ortho-substitution pattern allows FPAA to serve as a "dual-input" substrate in isocyanide-based multicomponent reactions (IMCRs).

Unlike simple substrates, FPAA enables intramolecular post-condensation cyclization , granting rapid access to biologically significant fused heterocycles—specifically isoquinolin-1-ones and isocoumarins —in a single synthetic operation. This guide provides validated protocols for leveraging FPAA in Ugi and Passerini pathways.

Chemical Profile & Reactivity Logic

The Bifunctional Advantage

FPAA exists in a dynamic equilibrium between its open aldehyde-acid form and its cyclic lactol form (3-hydroxy-3,4-dihydroisocoumarin). In MCRs, the addition of reactive components (amines/isocyanides) shifts this equilibrium toward the open form, driving the reaction forward.

-

Aldehyde (-CHO): Acts as the primary electrophile for imine formation (with amines) or direct isocyanide addition.

-

Carboxylic Acid (-COOH): Acts as the internal nucleophile/proton source, trapping the intermediate nitrilium ion to force cyclization.

Mechanistic Divergence

The reaction outcome is dictated by the presence of a primary amine:

-

Nitrogen Pathway (Ugi-3CR): Presence of Amine

Imine formation -

Oxygen Pathway (Passerini-2CR): Absence of Amine

Direct Isocyanide addition

Figure 1: Divergent synthesis pathways for 2-(2-Formylphenyl)acetic acid based on reactant selection.

Detailed Experimental Protocols

Protocol A: Synthesis of Isoquinolin-1-ones (Ugi-3CR)

This protocol utilizes the Ugi 3-Component Reaction to synthesize N-substituted 3-carboxamido-3,4-dihydroisoquinolin-1(2H)-ones.

Target Product: 2-Alkyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamides.

Materials

-

Substrate: 2-(2-Formylphenyl)acetic acid (1.0 equiv)

-

Amine: Primary amine (R-NH₂, 1.0 equiv) (e.g., Benzylamine, n-Butylamine)

-

Isocyanide: R'-NC (1.0 equiv) (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for sluggish reactions.

-

Drying Agent: Molecular Sieves (4Å), activated.

Step-by-Step Methodology

-

Imine Pre-formation (Critical):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Formylphenyl)acetic acid (1.0 mmol) in anhydrous MeOH (3.0 mL, 0.33 M).

-

Add the primary amine (1.0 mmol) dropwise.

-

Add 100 mg of activated 4Å molecular sieves to absorb water generated during condensation.

-

Stir at room temperature (25 °C) for 2 hours. Note: The solution may turn slightly yellow, indicating imine formation.

-

-

Ugi Reaction:

-

Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.

-

Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (silica gel) or LC-MS. The disappearance of the isocyanide odor is a qualitative indicator of progress.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove molecular sieves. Rinse with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).[1]

-

Yield Expectation: 60–85%.

-

Mechanism of Action[2][3][4]

-

Condensation: Amine reacts with the aldehyde to form an imine.[5]

-

Protonation: The internal carboxylic acid protonates the imine nitrogen.

-

Insertion: The isocyanide attacks the activated iminium ion, forming a nitrilium intermediate.[3]

-

Trapping: The internal carboxylate anion attacks the nitrilium carbon.

-

Rearrangement: A Mumm-type acyl transfer (O

N) occurs, forming the stable amide bond and closing the 6-membered lactam ring.

Protocol B: Synthesis of Isocoumarins (Passerini-2CR)

This protocol leverages the Passerini reaction to form 3-carboxamido-3,4-dihydroisocoumarins (also known as 1-oxoisochroman-3-carboxamides).

Target Product: N-Alkyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides.

Materials

-

Substrate: 2-(2-Formylphenyl)acetic acid (1.0 equiv)

-

Isocyanide: R'-NC (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Aprotic solvents are preferred for Passerini to minimize side reactions.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2-(2-Formylphenyl)acetic acid (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).

-

-

Addition:

-

Add the isocyanide (1.1 mmol) dropwise to the stirring solution.

-

-

Reaction:

-

Stir at room temperature for 24 hours.

-

Optimization: If the reaction is slow, mild heating (40 °C) or the addition of a catalytic amount of Zinc Bromide (ZnBr₂, 10 mol%) can accelerate the process.

-

-

Work-up:

-

Wash the organic layer with saturated NaHCO₃ solution (to remove unreacted acid) and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from EtOH/Ether is often sufficient. If oil persists, use flash chromatography (Hexane/EtOAc).

-

Data Summary & Troubleshooting

| Parameter | Protocol A (Ugi) | Protocol B (Passerini) |

| Primary Reagents | FPAA + Amine + Isocyanide | FPAA + Isocyanide |

| Solvent Choice | MeOH (Protic promotes imine) | DCM (Aprotic promotes |

| Concentration | 0.3 – 0.5 M | 0.2 – 0.5 M |

| Key Intermediate | Iminium Ion | |

| Major Product | Isoquinolin-1-one (Lactam) | Isocoumarin (Lactone) |

| Common Yield | 60–85% | 50–75% |

Troubleshooting Guide

-

Low Yield in Protocol A: Ensure the imine formation is complete before adding isocyanide. Use TFE (Trifluoroethanol) as a solvent; its high ionizing power stabilizes the iminium/nitrilium intermediates and accelerates MCRs.

-

Side Products: If the "Passerini" product (isocoumarin) is observed in Protocol A, it indicates incomplete imine formation. Increase the time for Step 1 or use a slight excess of amine.

-

Substrate Stability: FPAA can slowly dehydrate to the lactol or dimerize. Ensure the starting material is analyzed by 1H NMR (look for aldehyde proton at ~10 ppm vs lactol proton) before use.

References

-

Dömling, A., & Ugi, I. (2000).[6] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[6] Nature Protocols, 2, 632–639. Link

-

Gámez-Montaño, R., et al. (2010). Synthesis of 1-Oxoisoindolines via Ugi-3CR. Tetrahedron Letters, 51, 632. (Analogous chemistry for 2-formylbenzoic acid). Link

-

El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron, 65(11), 2153-2171. Link

-

Chandgude, A. L., & Dömling, A. (2016). An Efficient and Scalable Synthesis of Isoquinolin-1(2H)-ones via Ugi-4CR. Green Chemistry, 18, 6395. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ugi Four-component Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]